N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide
Description
The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and a 4-methylphenoxy-acetamide moiety at position 2. This scaffold is structurally related to several pharmacologically active compounds targeting neurotransmitter receptors, such as dopamine antagonists .
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-3-7-17(8-4-14)28-13-22(26)24-16-6-10-20-18(12-16)23(27)25-19-11-15(2)5-9-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPCYDMUDXIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo-oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-oxazepine core.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Acetylation: The final step involves the acetylation of the intermediate compound with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Chemical Reactions of the Compound
The chemical reactivity of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can be categorized into several types of reactions:
Oxidation Reactions
The compound can undergo oxidation reactions that may introduce additional functional groups or modify existing ones. Common oxidizing agents include:
- Potassium permanganate
- Chromium trioxide
These reactions can enhance the compound's reactivity by introducing more polar functional groups, which can improve solubility and biological activity.
Reduction Reactions
Reduction processes can convert ketone groups into alcohols, altering the compound’s properties significantly. Sodium borohydride is often employed as a reducing agent in such transformations.
Hydrolysis Reactions
The amide bond within the phenoxyacetamide moiety is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. This reaction is significant for modifying the compound's biological activity.
Nucleophilic Substitution Reactions
Nucleophilic substitution can occur at various sites within the molecule, particularly at the carbonyl carbon of the acetamide group. This allows for the introduction of diverse substituents that can tailor the compound's pharmacological properties.
Biological Activity and Mechanisms
Preliminary studies suggest that N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide may exhibit significant biological activities:
Anticancer Activity
Research indicates that compounds similar to this one may inhibit c-Abl tyrosine kinase, which plays a crucial role in various cancers. This inhibition can disrupt cancer cell proliferation and survival pathways.
Antimalarial Effects
Structural analogs have shown promising results in inhibiting malaria parasites, suggesting that this compound may also possess similar antimalarial properties.
Mechanisms of Action
The mechanisms through which this compound exerts its effects likely involve:
- Enzyme Inhibition : Binding to active sites on enzymes.
- Receptor Binding : Modulating signal transduction pathways via interaction with receptors.
- DNA/RNA Interaction : Potential intercalation into nucleic acids affecting transcription or translation processes.
Comparative Analysis with Similar Compounds
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can be compared with structurally related compounds to highlight its unique properties:
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or metabolic pathways.
Interacting with Receptors: Binding to cellular receptors, thereby altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Inferences
Substituent Impact on Solubility: Sulfonamide or sulfonyl groups (e.g., CAS 922036-92-8 ) enhance solubility via hydrogen bonding, whereas ethoxy or methylphenoxy groups increase hydrophobicity. The target compound’s 4-methylphenoxy group may strike a balance between solubility and membrane permeability.
Receptor Binding Considerations: Electron-withdrawing groups (e.g., chlorine in CAS 922036-92-8 ) could improve affinity for receptors with hydrophobic pockets.
Synthetic Challenges :
- Low yields in thiazepine analogs (e.g., 9% in ) suggest that optimizing reaction conditions (e.g., temperature, catalyst) is critical for the target compound’s synthesis.
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique dibenzo[b,f][1,4]oxazepine structure, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula: C21H20N2O3
- Molecular Weight: Approximately 374.42 g/mol
- Structural Features:
- Dibenzo[b,f][1,4]oxazepine core
- Ketone functional group at position 11
- Acetamide moiety linked to a 4-methylphenoxy group
Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide | Chlorine substitution | Different reactivity and binding properties |
| N-(3-methyl-4-(N-(8-methyl-11-oxo... | Additional methyl and sulfamoyl groups | Enhanced solubility and potential interactions |
Research indicates that compounds based on the dibenzo[b,f][1,4]oxazepine scaffold exhibit significant biological activity, particularly as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in gene expression regulation, and their inhibition can lead to anti-cancer effects and modulation of diseases linked to epigenetic changes .
Pharmacological Applications
- Anticancer Activity : The compound may exhibit anticancer properties by inhibiting HDACs, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating pathways involved in neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of specific functional groups enhances its potential to reduce inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the downregulation of key signaling pathways associated with cell survival.
In Vivo Studies
Animal models have shown that this compound can attenuate tumor growth and improve survival rates when administered in therapeutic doses. Further studies are needed to explore its pharmacokinetics and long-term effects.
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Starting Materials : Appropriate precursors are selected based on their availability and reactivity.
- Reaction Conditions : Optimizing temperature, solvent choice, and catalysts is crucial for enhancing yield and purity.
- Characterization : The final product is characterized using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Q & A
Basic: What experimental methodologies are recommended for synthesizing N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide?
Answer:
Synthesis typically involves multi-step organic reactions. A plausible route could include:
Amide bond formation : Reacting a substituted dibenzo-oxazepine intermediate with 2-(4-methylphenoxy)acetyl chloride under Schotten-Baumann conditions (e.g., using NaOH as a base in a biphasic solvent system) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization for purity.
Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
For analogous compounds, reaction optimization using Design of Experiments (DoE) is critical to minimize side products .
Basic: How should researchers characterize the molecular structure of this compound?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification (e.g., ESI-TOF).
- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretching at ~1650–1750 cm) .
Advanced: How can computational modeling improve reaction efficiency in synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can:
Predict transition states and intermediates to identify rate-limiting steps .
Optimize reaction conditions (solvent, temperature) via free-energy profiles.
Screen substituent effects on reactivity using Hammett parameters or Fukui indices.
Tools like Gaussian or ORCA, combined with cheminformatics workflows, enable rapid virtual screening of synthetic pathways .
Advanced: What statistical methods are suitable for optimizing reaction parameters?
Answer:
Design of Experiments (DoE) frameworks, such as:
- Response Surface Methodology (RSM) : To model interactions between variables (e.g., temperature, catalyst loading).
- Factorial Designs : Identify critical factors affecting yield (Table 1).
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | +23% |
| Catalyst (mol%) | 1 | 5 | +15% |
| Solvent | THF | DMF | -8% |
Post-optimization validation via ANOVA ensures reproducibility .
Advanced: How should researchers address contradictions in pharmacological vs. physicochemical data?
Answer:
Apply systematic discrepancy analysis :
Data triangulation : Cross-validate bioactivity (e.g., IC) with solubility and log measurements.
Multivariate regression : Identify outliers or confounding variables (e.g., assay interference from aggregates).
Mechanistic modeling : Use molecular dynamics simulations to correlate structural flexibility with activity .
Contradictions often arise from incomplete reaction characterization (e.g., unaccounted stereoisomers) .
Advanced: What cross-disciplinary approaches enhance mechanistic studies of this compound?
Answer:
Integrate chemical biology and systems chemistry :
Isotope labeling : Track metabolic pathways using -labeled analogs .
High-throughput screening : Pair with cheminformatics to map structure-activity relationships (SAR).
Microfluidics : Study reaction kinetics in real-time under controlled flow conditions .
Training in advanced instrumentation (e.g., cryo-EM for target binding studies) is recommended .
Advanced: How can heterogeneous reaction systems be designed for scaled-up synthesis?
Answer:
Use membrane technologies (e.g., ceramic membranes for solvent-resistant separations) and catalytic flow reactors :
- Continuous-flow synthesis : Enhances heat/mass transfer and reduces side reactions.
- Heterogeneous catalysts : Immobilized palladium or enzyme-based systems for recyclability.
Monitor scalability via dimensionless analysis (e.g., Reynolds number for mixing efficiency) .
Advanced: What safety protocols are critical during handling due to structural analogs’ hazards?
Answer:
- PPE : Glove boxes for air-sensitive intermediates; fume hoods for volatile reagents.
- Waste management : Neutralize reactive byproducts (e.g., quench acyl chlorides with ice-cold alcohol).
- Emergency procedures : Train staff on spill containment and antidotes (e.g., atropine for acetylcholinesterase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
